3,7,12-Trioxocholan-24-oic acid
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Overview
Description
3,7,12-Trioxocholan-24-oic acid, also known as dehydrocholic acid, is a bile acid derivative. It is a synthetic compound derived from cholic acid and is used primarily in the medical field. The compound has a molecular formula of C24H34O5 and a molecular weight of 402.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7,12-Trioxocholan-24-oic acid is synthesized from cholic acid through a series of oxidation reactions. The process involves the use of strong oxidizing agents such as chromic acid or potassium permanganate. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: None required for the oxidation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3,7,12-Trioxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to less oxidized bile acids.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, water.
Major Products
Oxidation products: More oxidized bile acid derivatives.
Reduction products: Less oxidized bile acids.
Substitution products: Various substituted bile acids depending on the reagents used.
Scientific Research Applications
3,7,12-Trioxocholan-24-oic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Used in the treatment of liver disorders and as a diagnostic agent in liver function tests.
Mechanism of Action
The mechanism of action of 3,7,12-Trioxocholan-24-oic acid involves its interaction with bile acid receptors in the liver. It helps in the emulsification and absorption of dietary fats by forming micelles. The compound also influences the regulation of cholesterol levels and bile acid synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Cholic acid: The parent compound from which 3,7,12-Trioxocholan-24-oic acid is derived.
Deoxycholic acid: Another bile acid with similar properties but different oxidation states.
Lithocholic acid: A bile acid with fewer hydroxyl groups compared to this compound.
Uniqueness
This compound is unique due to its specific oxidation pattern, which imparts distinct chemical and biological properties. Its ability to act as a diagnostic agent and its role in liver function tests set it apart from other bile acids .
Properties
IUPAC Name |
4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPGWPVLFPUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859116 |
Source
|
Record name | 3,7,12-Trioxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7276-59-7 |
Source
|
Record name | 3,7,12-Trioxocholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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